Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate is a complex organic compound that features a combination of functional groups, including an ester, a ketone, and a sulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine derivative, which is then functionalized with a thiophene sulfonyl group. The final step involves the formation of the ester and ketone functionalities.
Preparation of Pyrrolidine Derivative: The synthesis begins with the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving amines and dihaloalkanes.
Functionalization with Thiophene Sulfonyl Group: The pyrrolidine derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of Ester and Ketone Functionalities: The final step involves the reaction of the sulfonylated pyrrolidine with ethyl oxalyl chloride to form the ester and ketone groups under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyrrolidin-2-yl)acetate: Lacks the thiophene sulfonyl group, making it less versatile in certain reactions.
Thiophene-2-sulfonyl chloride: Used as a reagent to introduce the sulfonyl group but lacks the ester and ketone functionalities.
Pyrrolidine-2-carboxylic acid: A simpler analog without the ester and ketone groups.
Uniqueness
Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the thiophene sulfonyl group enhances its reactivity and potential for use in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-2-20-13(17)12(16)14-9-10-5-3-7-15(10)22(18,19)11-6-4-8-21-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXGFBIRUDZXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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